TD52

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TD52 es un derivado de Erlotinib y un inhibidor oral potente y activo de la proteína inhibidora cancerígena de la proteína fosfatasa 2A (CIP2A). Media el efecto apoptótico en células de cáncer de mama triple negativo mediante la regulación de la vía de señalización CIP2A/PP2A/p-Akt . This compound también es un reactivo de química click, que contiene un grupo alquino que puede sufrir cicloadición de azida-alquino catalizada por cobre con moléculas que contienen grupos azida .

Métodos De Preparación

TD52 se sintetiza como un derivado de Erlotinib. . Las condiciones de reacción específicas y los métodos de producción industrial son propietarios y no se divulgan públicamente. se sabe que this compound está disponible en varias formas, incluido el dihidrocloruro, y se puede preparar en forma de solución o sólida .

Análisis De Reacciones Químicas

TD52 se somete a varios tipos de reacciones químicas:

Oxidación y reducción: This compound puede participar en reacciones redox, particularmente involucrando la vía de señalización CIP2A/PP2A/p-Akt.

Productos principales: Los productos primarios formados a partir de estas reacciones son derivados que conservan las propiedades anticancerígenas de this compound, con modificaciones en el grupo alquino.

Aplicaciones Científicas De Investigación

TD52 tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

TD52 ejerce sus efectos inhibiendo CIP2A, lo que lleva a la reactivación de la proteína fosfatasa 2A (PP2A) y la regulación negativa de Akt fosforilado (p-Akt) . Esta inhibición interrumpe la unión de Elk1 al promotor de CIP2A, reduciendo la expresión de CIP2A . La reactivación de PP2A y la regulación negativa de p-Akt inducen la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

TD52 es único debido a su doble función como inhibidor de CIP2A y reactivo de química click. Los compuestos similares incluyen:

Otros inhibidores de CIP2A: Compuestos que inhiben CIP2A y reactivan PP2A, como bortezomib.

Reactivos de química click: Moléculas que contienen grupos alquino o azida que participan en reacciones CuAAc.

This compound destaca por su potente actividad anticancerígena y su versatilidad en la síntesis química .

Actividad Biológica

TD52 is a derivative of Erlotinib and has emerged as a significant compound in cancer research due to its role as a potent inhibitor of protein phosphatase 2A (CIP2A). This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cancer cell lines, and potential therapeutic applications.

This compound primarily functions by inhibiting CIP2A, a protein that plays a crucial role in regulating cell survival and proliferation. By downregulating CIP2A, this compound enhances apoptosis (programmed cell death) in cancer cells, which is vital for controlling tumor growth. The compound is also known to interfere with the Elk-1 transcription factor, further contributing to its anti-cancer effects .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anti-Cancer Effects : this compound has shown promising results in inducing apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. Studies indicate that it exhibits a stronger pro-apoptotic effect compared to other compounds derived from Erlotinib .

- Cell Cycle Regulation : By affecting the cell cycle, this compound may inhibit the proliferation of cancer cells. This regulation is critical for preventing uncontrolled cell division typical of cancerous growths.

- Immunomodulatory Effects : Preliminary data suggest that this compound may also influence immune responses, potentially enhancing the effectiveness of immune-based therapies .

Case Studies and Experimental Data

Several studies have investigated the efficacy of this compound across different cancer types. Below is a summary of key findings:

Detailed Research Findings

- Pro-Apoptotic Activity :

- Cell Cycle Arrest :

- Synergistic Effects with Other Agents :

Propiedades

IUPAC Name |

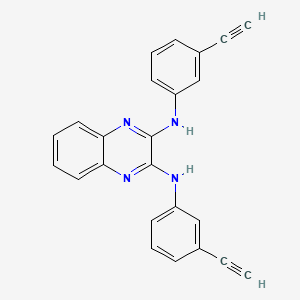

2-N,3-N-bis(3-ethynylphenyl)quinoxaline-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N4/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23/h1-2,5-16H,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUPZFSEJFWQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.